1-Isobutyl-1,7-diazaspiro[4.4]nonane
Description
1-Isobutyl-1,7-diazaspiro[4.4]nonane is a spirocyclic compound characterized by two nitrogen atoms positioned at the 1 and 7 positions of a bicyclic structure. The spiro[4.4]nonane scaffold provides rigidity, which is advantageous in drug design for enhancing target selectivity and metabolic stability .
Properties
IUPAC Name |
1-(2-methylpropyl)-1,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10(2)8-13-7-3-4-11(13)5-6-12-9-11/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEUYZWLRMDFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC12CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isobutyl-1,7-diazaspiro[4.4]nonane is a compound belonging to the diazaspiro family, which has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H20N2
- Molecular Weight : 196.3 g/mol
The spirocyclic structure of this compound comprises two nitrogen atoms incorporated into a bicyclic framework, which contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Orexin Receptors : The compound acts as an antagonist at orexin receptors, modulating the sleep-wake cycle and potentially offering therapeutic benefits for sleep disorders .
- Cancer Pathways : Similar diazaspiro compounds have been noted for their ability to inhibit geranylgeranyltransferase I, which is implicated in cancer cell proliferation .
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Obesity and Metabolic Disorders : Compounds in the diazaspiro family have shown potential in treating obesity by modulating pathways involved in energy homeostasis .
- Pain Management : The compound may possess analgesic properties, acting on pain pathways similar to opioid mechanisms .
- Neurological Disorders : Its interaction with orexin receptors suggests potential use in managing sleep disorders and other neurological conditions .
Case Studies
Several studies highlight the biological relevance of diazaspiro compounds:
- Study on Pain Management : In animal models, certain derivatives of diazaspiro compounds demonstrated significant pain relief comparable to traditional analgesics but exhibited a different side effect profile .
- Obesity Treatment Trials : Clinical trials exploring the effects of diazaspiro compounds on weight management revealed promising results, indicating their potential role as modulators of appetite and energy expenditure .
Data Summary
The following table summarizes key characteristics and findings related to this compound:
| Property | Details |
|---|---|
| Molecular Formula | C11H20N2 |
| Molecular Weight | 196.3 g/mol |
| Therapeutic Uses | Obesity treatment, pain management |
| Mechanism of Action | Orexin receptor antagonist |
| Potential Side Effects | Varies; requires further investigation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Isobutyl-1,7-diazaspiro[4.4]nonane with structurally related diazaspiro[4.4]nonane derivatives, focusing on substituents, synthetic routes, and biological activities.
Structural and Physicochemical Properties
*Theoretical values inferred from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
